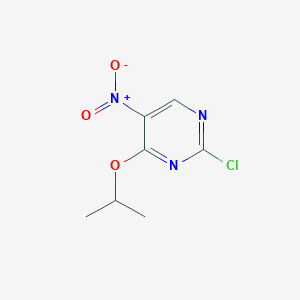

2-Chloro-4-isopropoxy-5-nitropyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-nitro-4-propan-2-yloxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O3/c1-4(2)14-6-5(11(12)13)3-9-7(8)10-6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNYBMBZNDNLHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=NC=C1[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Chloro 4 Isopropoxy 5 Nitropyrimidine and Its Analogues

Precursor Synthesis and Functionalization

The journey towards 2-chloro-4-isopropoxy-5-nitropyrimidine begins with the synthesis and appropriate modification of pyrimidine-based precursors. This foundational stage is critical for ensuring high yields and the desired reactivity in subsequent steps.

Synthesis of Dichloronitropyrimidine Intermediates (e.g., 2,4-Dichloro-5-nitropyrimidine)

A pivotal precursor for the target molecule is 2,4-dichloro-5-nitropyrimidine (B15318). A common and effective method for its synthesis commences with 5-nitrouracil (B18501). nih.gov This process involves the chlorination of 5-nitrouracil using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃). nih.govmdpi.com

The reaction is generally carried out by treating 5-nitrouracil with an excess of phosphorus oxychloride, which acts as both the reagent and the solvent. nih.gov The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is often employed to facilitate the reaction, which is typically conducted at elevated temperatures, for instance, at 110°C. nih.gov The mechanism involves the conversion of the hydroxyl groups of the tautomeric form of 5-nitrouracil into chlorophosphate esters, which are subsequently displaced by chloride ions.

A representative synthetic procedure involves charging a reaction vessel with 5-nitrouracil and phosphorus oxychloride. nih.gov The mixture is heated, and a catalyst like N,N-dimethylformamide (DMF) can also be used. nih.gov The reaction progress is monitored until completion, after which the excess phosphorus oxychloride is removed, often by distillation under reduced pressure. nih.gov The crude product is then typically purified through a workup procedure involving quenching with ice water and extraction with an organic solvent like dichloroethane. nih.gov This method has been reported to yield 2,4-dichloro-5-nitropyrimidine in high purity (e.g., 98.5%) and good yield (e.g., 80%). nih.gov

| Starting Material | Reagent | Catalyst (optional) | Temperature | Yield | Purity |

| 5-Nitrouracil | Phosphorus oxychloride | N,N-Dimethylaniline or DMF | 110°C | ~80% | >98% |

Strategic Nitration of Pyrimidine (B1678525) Ring Systems for Enhanced Reactivity

The introduction of a nitro group at the C-5 position of the pyrimidine ring is a crucial step that significantly enhances the ring's susceptibility to nucleophilic attack. This is due to the strong electron-withdrawing nature of the nitro group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution by stabilizing the negatively charged Meisenheimer intermediate formed during the reaction. libretexts.org

The nitration of uracil (B121893) and its derivatives can be achieved using various nitrating agents. orgsyn.org For instance, the treatment of 1,3-dimethyluracil (B184088) with a mixture of copper(II) nitrate (B79036) and acetic anhydride (B1165640) can yield 1,3-dimethyl-5-nitrouracil in high yields. orgsyn.org Fuming nitric acid is another effective reagent for the direct nitration of uracil derivatives to their 5-nitro counterparts. orgsyn.org The choice of nitrating agent and reaction conditions is critical to avoid side reactions and ensure the desired regioselectivity. The presence of activating groups on the pyrimidine ring generally facilitates the nitration process.

Selective Alkoxylation Reactions

With the activated precursor, 2,4-dichloro-5-nitropyrimidine, in hand, the next critical phase is the selective introduction of the isopropoxy group at the C-4 position. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Isopropoxylation at the C-4 Position via Nucleophilic Aromatic Substitution

The reaction of 2,4-dichloro-5-nitropyrimidine with an isopropoxide source, such as sodium isopropoxide or isopropanol (B130326) in the presence of a base, leads to the displacement of one of the chlorine atoms. The C-4 position of the 2,4-dihalopyrimidine system is generally more reactive towards nucleophilic attack than the C-2 position. stackexchange.com This preferential reactivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C-4. The electron-withdrawing nitro group at C-5 provides significant resonance stabilization to the negative charge developed in the transition state, particularly when the attack occurs at the para-positioned C-4. stackexchange.com

Optimization of Reaction Conditions for Isopropoxy Group Introduction (e.g., solvent effects, temperature, catalysts)

The efficiency and selectivity of the isopropoxylation reaction are highly dependent on the reaction conditions. The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. Aprotic polar solvents are often employed in SNAr reactions.

The temperature is another critical parameter that needs to be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts, including the disubstituted product where both chlorine atoms are replaced. Therefore, the reaction is often carried out at controlled, and sometimes low, temperatures to favor monosubstitution at the more reactive C-4 position.

While many SNAr reactions proceed without a catalyst, the use of phase-transfer catalysts can sometimes be beneficial, especially when dealing with heterogeneous reaction mixtures. However, for the straightforward alkoxylation of a highly activated substrate like 2,4-dichloro-5-nitropyrimidine, a catalyst is not always necessary. The reaction is typically driven to completion by the appropriate choice of base and temperature.

Control of Regioselectivity in Poly-substituted Pyrimidine Alkoxylation

As previously mentioned, the inherent electronic properties of the 2,4-dichloro-5-nitropyrimidine ring direct the incoming nucleophile preferentially to the C-4 position. stackexchange.com The presence of two nitrogen atoms in the pyrimidine ring, coupled with the potent electron-withdrawing nitro group at C-5, creates a significant electron deficiency at the C-2 and C-4 positions. Frontier molecular orbital theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C-4 carbon compared to the C-2 carbon, making it the more favorable site for nucleophilic attack. stackexchange.com

Furthermore, the steric hindrance at the C-2 position, being flanked by two ring nitrogen atoms, is greater than at the C-4 position. This steric factor further contributes to the observed regioselectivity, favoring the formation of the 4-isopropoxy derivative. By carefully controlling the stoichiometry of the isopropoxide nucleophile (typically using a slight excess to ensure complete conversion of the starting material but not a large excess that would promote disubstitution) and maintaining optimal reaction temperatures, the selective synthesis of this compound can be achieved with high regiochemical purity.

Integrated Synthetic Approaches

The synthesis of functionalized pyrimidines such as this compound often involves multi-step processes. However, modern synthetic chemistry emphasizes the integration of reaction steps to improve efficiency, reduce waste, and simplify procedures. This has led to the development of one-pot synthesis strategies and the incorporation of green chemistry principles.

One-Pot Synthesis Strategies for Pyrimidine Derivatives

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of time, resources, and yield. While a specific one-pot synthesis for this compound is not extensively documented in publicly available literature, analogous strategies for other pyrimidine derivatives provide a foundational understanding.

A plausible one-pot approach for 2-chloro-4-alkoxy-5-nitropyrimidines could commence from a readily available precursor like 5-nitrouracil. This process would likely involve a sequential chlorination and subsequent nucleophilic substitution. The initial step would be the conversion of 5-nitrouracil to the highly reactive intermediate, 2,4-dichloro-5-nitropyrimidine. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-diethylaniline. google.com Following the formation of this dichloro intermediate, the regioselective substitution of one of the chlorine atoms with an alkoxy group can be accomplished by introducing an alcohol, in this case, isopropanol.

The success of such a one-pot strategy hinges on carefully controlling the reaction conditions to favor the desired mono-substitution product. Factors such as temperature, the stoichiometry of the reagents, and the choice of base are critical in preventing the formation of the disubstituted product and other side reactions. The reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring can differ, allowing for selective substitution.

Multicomponent reactions (MCRs) represent another facet of one-pot synthesis, where three or more reactants combine in a single step to form a complex product. nih.gov The Biginelli reaction, a classic example, is widely used for the synthesis of dihydropyrimidines and can be adapted for various substituted pyrimidines. taylorfrancis.com While not directly applicable to the synthesis of this compound from its likely precursors, the principles of MCRs inspire the design of convergent and efficient synthetic routes.

| Reaction Type | Starting Materials | Key Intermediates | Potential Products | Key Advantages |

| Sequential One-Pot | 5-Nitrouracil, Chlorinating Agent, Alcohol | 2,4-Dichloro-5-nitropyrimidine | 2-Chloro-4-alkoxy-5-nitropyrimidines | Reduced workup, time and resource-efficient |

| Multicomponent | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidine | Highly substituted pyrimidines | High atom economy, convergent synthesis |

Development of Green Chemistry Principles in Nitropyrimidine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govrochester.eduresearchgate.net In the context of nitropyrimidine synthesis, these principles are being applied to create more environmentally benign and sustainable methods.

Alternative Solvents and Catalysts: A key aspect of green chemistry is the replacement of volatile and toxic organic solvents with greener alternatives. rsc.org Water, ionic liquids, and deep eutectic solvents are being explored for pyrimidine synthesis. rochester.edu For instance, the use of water as a solvent in the synthesis of pyrano[2,3-d]pyrimidine derivatives has been reported to be effective. rochester.edu The use of recyclable catalysts, such as solid-supported catalysts or biocatalysts, can also significantly improve the green credentials of a synthesis. taylorfrancis.commdpi.com

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) is a prominent green chemistry technique that can dramatically reduce reaction times and improve yields. nih.govepa.govnih.gov The application of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in cleaner reactions with fewer side products. nih.govepa.gov While specific applications to this compound are not detailed, the synthesis of various other nitropyridine and pyrimidine derivatives has been successfully achieved using this technology. nih.govepa.gov

Atom Economy: Designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a cornerstone of green chemistry. One-pot syntheses and multicomponent reactions inherently contribute to higher atom economy by minimizing the number of separate reaction and purification steps. nih.gov

| Green Chemistry Principle | Application in Pyrimidine Synthesis | Potential Benefits |

| Use of Safer Solvents | Replacement of volatile organic compounds with water, ionic liquids, or biosolvents. taylorfrancis.comrsc.org | Reduced environmental impact and improved safety. |

| Energy Efficiency | Application of microwave irradiation or ultrasound. nih.govnih.gov | Shorter reaction times, higher yields, and reduced energy consumption. |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials. | Reduced reliance on fossil fuels. |

| Catalysis | Employment of reusable solid-supported catalysts or biocatalysts. mdpi.com | Minimized waste and improved reaction efficiency. |

| High Atom Economy | Design of one-pot and multicomponent reactions. nih.gov | Reduced waste generation and improved resource utilization. |

Purification and Isolation Techniques for Synthetic Intermediates

The purity of synthetic intermediates is paramount to the successful synthesis of the final target molecule. In the synthesis of this compound, the purification of the key intermediate, 2,4-dichloro-5-nitropyrimidine, and the final product is crucial. Common techniques employed include chromatography and recrystallization.

Chromatography: Column chromatography is a widely used method for the purification of organic compounds. rochester.eduorgsyn.org In the case of chloronitropyrimidine derivatives, silica (B1680970) gel is a common stationary phase. The choice of the mobile phase (eluent) is critical for achieving good separation. A gradient of solvents with increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is often employed. rochester.edu For compounds that are sensitive to the acidic nature of silica gel, the silica can be deactivated with a base like triethylamine. rochester.edu High-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale purification of pyrimidine derivatives, offering higher resolution and efficiency. scirp.org

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. sci-hub.secabidigitallibrary.org The principle relies on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. sci-hub.se The selection of an appropriate solvent is crucial; the desired compound should be highly soluble at an elevated temperature and sparingly soluble at a lower temperature, while the impurities should either be very soluble or insoluble at all temperatures. rochester.eduresearchgate.net Common solvents for the recrystallization of pyrimidine derivatives include ethanol, hexane/acetone, and hexane/ethyl acetate mixtures. rochester.edu The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. sci-hub.se

Solid-Phase Extraction (SPE): Solid-phase extraction is another valuable technique for the purification of synthetic intermediates. researchgate.netnih.govnih.gov It can be used to remove impurities or to isolate the desired compound from a complex reaction mixture. Various sorbents can be used depending on the properties of the compound of interest and the impurities. nih.gov

| Purification Technique | Principle | Typical Application for Pyrimidine Intermediates | Key Considerations |

| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. orgsyn.org | Separation of the desired product from starting materials and byproducts. | Choice of stationary phase (e.g., silica gel) and mobile phase (e.g., hexane/ethyl acetate). rochester.edu |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at varying temperatures. cabidigitallibrary.org | Final purification of solid products to obtain high purity crystals. | Selection of an appropriate solvent or solvent system. rochester.eduresearchgate.net |

| Solid-Phase Extraction | Partitioning of solutes between a solid sorbent and a liquid phase. nih.gov | Rapid purification and sample cleanup. | Selection of the appropriate sorbent and elution solvents. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Isopropoxy 5 Nitropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at Pyrimidine (B1678525) Ring Positions

Nucleophilic aromatic substitution is a cornerstone of pyrimidine chemistry, enabled by the electron-deficient nature of the ring. This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups, which stabilize the intermediate anionic complexes.

The chlorine atom at the C-2 position of 2-Chloro-4-isopropoxy-5-nitropyrimidine serves as a primary site for nucleophilic attack. This position is activated by both the ring nitrogen atoms and the potent electron-withdrawing nitro group at C-5. Consequently, the chloro group is an excellent leaving group and is readily displaced by a wide range of nucleophiles under relatively mild conditions.

Commonly employed nucleophiles include primary and secondary amines, which lead to the formation of corresponding 2-amino-4-isopropoxy-5-nitropyrimidine derivatives. nih.gov The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the liberated hydrochloric acid. nih.gov While highly reactive, the substrate can be susceptible to competing hydrolysis, particularly with highly activated electrophiles in aqueous media, which can lead to the formation of the corresponding 2-hydroxy-5-nitropyrimidine (B1348297) derivative and reduce product yields. rsc.org

| Nucleophile | Reagent Example | Product Class |

| Primary Amines | Substituted anilines, Benzylamine | 2-(Alkyl/Arylamino)-4-isopropoxy-5-nitropyrimidines |

| Secondary Amines | Pyrrolidine, Morpholine | 2-(Heterocyclyl)-4-isopropoxy-5-nitropyrimidines |

| Water (Hydrolysis) | H₂O | 4-Isopropoxy-5-nitro-pyrimidin-2-ol |

The 5-nitro group is the principal activating group in the pyrimidine ring of this compound. Its strong electron-withdrawing nature, operating through both inductive and resonance effects, significantly decreases the electron density of the aromatic system. This electronic depletion makes the ring highly susceptible to attack by nucleophiles.

The primary role of the nitro group is to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the course of the SNAr reaction. researchgate.net This stabilization lowers the activation energy of the reaction, thereby accelerating the rate of nucleophilic substitution at the chloro-substituted C-2 position. rsc.orgresearchgate.net The presence of the nitro group is crucial for the high efficiency of these substitution reactions. chemrxiv.org Kinetic studies on analogous 2-chloro-5-nitropyrimidine (B88076) systems confirm the profound impact of the nitro group on reactivity patterns and reaction pathways. researchgate.net

In polysubstituted pyrimidines like this compound, the potential for competitive displacement of different leaving groups exists. Research on structurally related 6-alkoxy-4-chloro-5-nitropyrimidines provides critical insight into this competition. chemrxiv.orgchemrxiv.org In these systems, the chlorine atom is a significantly better leaving group than the alkoxy group. chemrxiv.org

The initial nucleophilic attack preferentially occurs at the carbon bearing the chlorine atom (C-2), leading to the monosubstituted product. chemrxiv.orgchemrxiv.org This selectivity is attributed to the greater ability of chloride to depart as a stable anion compared to the alkoxide. However, under forcing conditions or with an excess of a strong nucleophile (e.g., a primary amine), a second substitution can occur, displacing the isopropoxy group at C-4 to yield a disubstituted product. chemrxiv.org This demonstrates a sequential substitution pattern where the chloro group is displaced first, followed by the isopropoxy group. chemrxiv.orgchemrxiv.org

| Reaction Stage | Leaving Group | Product Type |

| Step 1 (Preferential) | Chloro (at C-2) | 2-(Nucleophile)-4-isopropoxy-5-nitropyrimidine |

| Step 2 (Forcing Conditions) | Isopropoxy (at C-4) | 2,4-Di(nucleophile)-5-nitropyrimidine |

The mechanism of SNAr reactions on nitro-activated pyrimidines is well-documented and generally proceeds through a stepwise pathway. researchgate.net The process begins with the nucleophilic attack on the electron-deficient carbon atom (C-2), leading to the formation of a tetrahedral, zwitterionic intermediate known as a Meisenheimer complex. researchgate.netchemrxiv.org This intermediate is resonance-stabilized, with the negative charge delocalized over the pyrimidine ring and, importantly, onto the oxygen atoms of the nitro group.

The reaction pathway involves two main subsequent processes for this complex:

Expulsion of the leaving group (chloride) to form the final substitution product. researchgate.net

In the case of protonated nucleophiles, a base-catalyzed deprotonation of the complex can occur before the leaving group is expelled. researchgate.net

While the stepwise mechanism involving a stable Meisenheimer complex is widely accepted, some studies suggest that the reaction may exist on a borderline between a stepwise and a concerted pathway, where the nucleophilic attack and the departure of the leaving group occur simultaneously. researchgate.netresearchgate.net Computational studies on related systems have been employed to calculate the free energy barriers of these reaction pathways, helping to elucidate the role of intermediates and transition states. chemrxiv.org These studies suggest that pre-reactive molecular complexes can precede the transition state, potentially facilitating the reaction. chemrxiv.org

Reduction Chemistry of the Nitro Group

The nitro group, while being a powerful activating group for SNAr reactions, is also a versatile functional handle that can be transformed into other functionalities. The most common transformation is its reduction to an amino group.

The reduction of the nitro group on the pyrimidine ring to an amino group is a key synthetic step for creating precursors for further elaboration, such as the construction of fused ring systems like purines. chemrxiv.orgnih.gov This transformation can be achieved using a variety of standard reduction methods, which can be broadly categorized as catalytic or stoichiometric.

Catalytic hydrogenation is a clean and efficient method, typically involving hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. This method is often preferred due to its high yields and the simple workup procedure, which involves filtering off the catalyst.

Stoichiometric reduction involves the use of metals in acidic media or metal salts. Common reagents include tin(II) chloride (SnCl₂) in hydrochloric acid or ethanol, iron powder in acetic acid or hydrochloric acid (Fe/HCl), or sodium dithionite (B78146) (Na₂S₂O₄). These methods are robust and effective for a wide range of substrates. The choice of reducing agent often depends on the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions.

| Method | Reagents | Typical Conditions |

| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol solvent, room temperature, atmospheric or elevated pressure |

| Metal in Acid | Fe/HCl or Sn/HCl | Ethanol/Water solvent, heating |

| Metal Salt Reduction | SnCl₂·2H₂O | Ethyl acetate (B1210297) or Ethanol solvent, heating |

| Dithionite Reduction | Na₂S₂O₄ | Aqueous/Organic biphasic system, heating |

Selective Reduction in the Presence of Other Functional Groups

The selective reduction of the nitro group in this compound to an amino group, while preserving the chloro and isopropoxy functionalities, is a critical transformation for the synthesis of various derivatives. The presence of multiple reducible or labile groups necessitates the use of chemoselective reduction methods.

Several strategies have been developed for the selective reduction of aromatic nitro compounds that are applicable to this system. organic-chemistry.org Metal-free reduction protocols offer a sustainable alternative to traditional metal catalysts. For instance, the use of trichlorosilane (B8805176) in a continuous-flow system has been shown to effectively reduce both aromatic and aliphatic nitro derivatives with high chemoselectivity and in short reaction times. beilstein-journals.orgnih.gov This method's mild, metal-free nature makes it a promising candidate for the selective reduction of the nitro group in this compound without affecting the chloro or isopropoxy groups. Another metal-free approach involves the use of tetrahydroxydiboron (B82485) in water, which has demonstrated good functional group tolerance, including for halogens. organic-chemistry.org

Enzymatic reductions also present a highly selective method. For example, the degradation of 2-chloro-5-nitrophenol (B15424) by Ralstonia eutropha JMP134 involves an initial chemoselective reduction of the nitro group to a hydroxylamino group, catalyzed by a nitroreductase, without dechlorination. nih.gov This biological approach highlights the potential for highly specific transformations.

The following table summarizes various reagents and conditions that have been successfully employed for the chemoselective reduction of aromatic nitro compounds, which could be adapted for this compound.

| Reagent/Catalyst | Conditions | Functional Group Tolerance | Reference |

| Trichlorosilane (HSiCl₃) | Continuous flow, 25 °C | Halides, esters, nitriles | beilstein-journals.orgnih.gov |

| Tetrahydroxydiboron (B₂(OH)₄) | Water, 80 °C | Halides, cyano, carbonyl | organic-chemistry.org |

| Nitroreductase | Biological conditions | Halides | nih.gov |

| Thiourea dioxide (TDO) | Aqueous medium, mild conditions | Olefins, alkynes, aryl halides | rsc.org |

These methods provide a toolkit for the selective synthesis of 2-chloro-4-isopropoxy-5-aminopyrimidine, a key intermediate for further functionalization.

Transformations Involving the Isopropoxy Moiety

Cleavage and Exchange Reactions of Alkoxy Groups

The isopropoxy group in this compound can undergo cleavage or exchange reactions under specific conditions. The reactivity of this group is influenced by the electron-withdrawing nature of the nitro group and the chloro substituent, which activate the pyrimidine ring.

Acid-catalyzed hydrolysis is a common method for the cleavage of alkoxy groups. libretexts.orgviu.ca In the context of this compound, treatment with a strong acid in the presence of water could lead to the cleavage of the isopropoxy group to yield the corresponding 4-hydroxypyrimidine (B43898) derivative. The mechanism of acid-catalyzed ester hydrolysis, which shares similarities with ether cleavage, involves protonation of the ether oxygen, followed by nucleophilic attack of water. youtube.comrsc.org The rate of hydrolysis can be influenced by the electronic properties of the substituents on the pyrimidine ring.

Electrochemical methods have also been explored for the cleavage of alkoxyamines, where the ease of cleavage is dependent on the substituents. curtin.edu.auanu.edu.auresearchgate.net While not directly analogous, these studies suggest that the electronic environment of the isopropoxy group in this compound could make it susceptible to oxidative cleavage under certain electrochemical conditions.

Alkoxy group exchange, or transetherification, can also be envisioned. This would involve reacting this compound with another alcohol in the presence of an acid or base catalyst, leading to the substitution of the isopropoxy group with a different alkoxy group.

Alkoxides as Potential Leaving Groups in Activated Pyrimidines

In nucleophilic aromatic substitution (SNAr) reactions, the isopropoxy group of this compound can function as a leaving group. The pyrimidine ring is highly activated towards nucleophilic attack due to the presence of the electron-withdrawing nitro group.

Studies on related 6-alkoxy-4-chloro-5-nitropyrimidines have shown that the alkoxy group can be displaced by primary amines. chemrxiv.orgchemrxiv.org In these systems, a sequential substitution occurs where the more labile chlorine atom is first displaced, followed by the displacement of the alkoxy group. chemrxiv.orgchemrxiv.org This indicates that under appropriate conditions, the isopropoxy group in this compound could be substituted by a variety of nucleophiles.

The relative leaving group ability of the chloro and isopropoxy groups is dependent on the reaction conditions and the nature of the nucleophile. For instance, in reactions with primary amines, the chlorine atom is typically the better leaving group. chemrxiv.org However, once the chlorine is substituted, the resulting 4-alkoxy-2-amino-5-nitropyrimidine can undergo a second substitution where the alkoxy group is displaced. chemrxiv.orgchemrxiv.org

The following table provides a comparative overview of the leaving group potential of chloro and alkoxy groups in activated pyrimidine systems.

| Leaving Group | Relative Reactivity in SNAr | Conditions Favoring Displacement | Reference |

| Chloro | Generally more reactive | Milder conditions, various nucleophiles | chemrxiv.orgchemrxiv.org |

| Isopropoxy | Less reactive than chloro | Harsher conditions, after chloro displacement | chemrxiv.orgchemrxiv.org |

Electrophilic and Radical Reactions (Exploratory Research)

The exploration of electrophilic and radical reactions of this compound opens avenues for novel functionalization of the pyrimidine core.

Electrophilic Reactions: The pyrimidine ring in this compound is electron-deficient due to the presence of two ring nitrogens and the electron-withdrawing nitro and chloro groups. Consequently, it is generally deactivated towards electrophilic aromatic substitution. However, under forcing conditions, or if the electrophile is highly reactive, substitution might be possible. The directing effects of the existing substituents would need to be considered. The isopropoxy group is an ortho, para-director, while the chloro and nitro groups are meta-directors. The interplay of these directing effects on the already deactivated ring makes predicting the outcome of electrophilic substitution challenging.

Radical Reactions: The nitro group in this compound can potentially participate in radical reactions. Nitroaromatic compounds are known to undergo radical additions. libretexts.org For example, radical species can add to the nitro group, leading to the formation of nitroxide radicals. Furthermore, radical dehalogenation is a possibility, where a radical initiator could lead to the replacement of the chlorine atom with a hydrogen atom or another functional group. libretexts.org The generation of a pyrimidinyl radical by homolytic cleavage of the C-Cl bond could also be a pathway to new derivatives.

The following table outlines potential exploratory reactions for this compound.

| Reaction Type | Potential Reagents | Possible Products |

| Electrophilic Substitution | Strong nitrating or halogenating agents | Further substituted pyrimidine derivatives |

| Radical Addition | Radical initiators (e.g., AIBN), alkyl radicals | Adducts at the nitro group or pyrimidine ring |

| Radical Dehalogenation | Tributyltin hydride, silanes | 4-isopropoxy-5-nitropyrimidine |

Further experimental and computational studies are necessary to fully elucidate the electrophilic and radical reactivity of this compound.

Derivatization and Functionalization Strategies Utilizing 2 Chloro 4 Isopropoxy 5 Nitropyrimidine

Synthesis of Pyrimidine-based Analogues

The primary functionalization strategy for 2-Chloro-4-isopropoxy-5-nitropyrimidine involves the nucleophilic substitution of its chloro and, under certain conditions, isopropoxy groups. This allows for the systematic introduction of a wide array of functional groups, leading to the generation of extensive libraries of pyrimidine-based compounds.

Introduction of Diverse Amine Substituents at C-2 and C-4 Positions

The chlorine atom at the C-2 position is the most reactive site for nucleophilic attack. This selective reactivity allows for a controlled, stepwise introduction of different amines. Typically, the substitution at C-2 occurs under milder conditions. Following the initial substitution, forcing the reaction conditions, such as by increasing the temperature or using a stronger nucleophile, can lead to the subsequent displacement of the isopropoxy group at the C-4 position. chemrxiv.org This sequential substitution strategy is crucial for synthesizing asymmetrically substituted 2,4-diaminopyrimidine (B92962) derivatives.

Research on analogous 4-chloro-6-alkoxy-5-nitropyrimidines has shown that the chlorine atom is preferentially substituted over the alkoxy group when reacted with primary amines. chemrxiv.org This principle allows for the initial formation of a 2-amino-4-isopropoxy-5-nitropyrimidine intermediate. The subsequent substitution of the isopropoxy group can then be achieved, often by using an excess of the amine or a different nucleophile, to yield 2,4-diamino-5-nitropyrimidine compounds. chemrxiv.org

Preparation of Alkylamino, Arylamino, and Heteroarylamino Derivatives

The SNAr reaction is highly versatile, accommodating a broad spectrum of amine nucleophiles. This facilitates the synthesis of derivatives with varied electronic and steric properties, which is fundamental in medicinal chemistry for developing structure-activity relationships (SAR).

Alkylamino Derivatives: Primary and secondary alkylamines readily react with this compound at the C-2 position to furnish the corresponding N-alkylamino derivatives.

Arylamino Derivatives: Substituted and unsubstituted anilines can be used to introduce aromatic moieties. These reactions often require slightly more forcing conditions, such as heating in the presence of an acid catalyst, to afford N-arylamino products. nih.gov

Heteroarylamino Derivatives: Amines bearing heterocyclic rings are also effective nucleophiles, leading to the creation of complex pyrimidine-heterocycle hybrids.

The table below summarizes examples of amine substituents that can be introduced.

| Amine Type | Example Nucleophile | Resulting Substituent at C-2 |

| Alkylamino | N-benzylamine | -NH-CH₂-Ph |

| Methylamine | -NH-CH₃ | |

| Piperidine | -N(CH₂)₅ | |

| Arylamino | Aniline (B41778) | -NH-Ph |

| 4-methoxyaniline | -NH-C₆H₄-OCH₃ | |

| Heteroarylamino | 3-aminopyrazole | -NH-(C₃H₂N₂) |

Formation of Thioalkyl and Alkoxyalkyl Derivatives

Beyond amination, the reactive C-2 chloro group can be displaced by other nucleophiles, such as thiols and alcohols, to expand the chemical diversity of the resulting pyrimidine (B1678525) analogues.

Thioalkyl Derivatives: The reaction with thiols (mercaptans) in the presence of a base proceeds smoothly to yield 2-thioalkyl-4-isopropoxy-5-nitropyrimidines. For instance, treatment with thioglycolic acid introduces a thioalkyl group. researchgate.net

Alkoxyalkyl Derivatives: While the starting material already contains an isopropoxy group, the C-2 position can be functionalized with different alkoxy groups by reacting with various alcohols under basic conditions. This allows for the synthesis of 2,4-dialkoxy-5-nitropyrimidines. Studies on similar pyrimidine cores have demonstrated that alkoxy groups can be effective leaving groups, particularly when a more stable alkoxide is used as the nucleophile. chemrxiv.org

The following table outlines these functionalization pathways.

| Nucleophile Type | Example Reagent | Resulting Substituent at C-2 |

| Thiol | Thioglycolic acid | -S-CH₂-COOH |

| Ethanethiol | -S-CH₂-CH₃ | |

| Alcohol | Sodium methoxide | -OCH₃ |

| Sodium ethoxide | -OCH₂-CH₃ |

Construction of Fused Heterocyclic Systems

This compound is a key building block for constructing more complex, fused heterocyclic frameworks. This is typically achieved through a sequence of reactions that first install appropriate functional groups onto the pyrimidine ring, followed by an intramolecular cyclization step.

Synthesis of Purine (B94841) Derivatives from Pyrimidine Intermediates

The synthesis of purines, which consist of a pyrimidine ring fused to an imidazole (B134444) ring, is a classic application of 4,5-diaminopyrimidine (B145471) precursors. The general strategy involves:

Amination at C-4: The isopropoxy group at C-4 is substituted with an amine. Alternatively, a more common route involves starting with a 2,4-dichloro-5-nitropyrimidine (B15318), substituting at C-4 with an amine, and then introducing the desired C-2 substituent.

Reduction of the Nitro Group: The C-5 nitro group is reduced to an amino group, typically using reagents like sodium dithionite (B78146) or catalytic hydrogenation. This creates the crucial 4,5-diaminopyrimidine intermediate.

Cyclization: The resulting diamine is then cyclized with a one-carbon synthon, such as formic acid, orthoformates, or cyanogen (B1215507) bromide, to close the imidazole ring and form the purine core. researchgate.net

This sequence allows for the synthesis of 2,8,9-polysubstituted purines, leveraging the initial substitution patterns established on the pyrimidine ring.

Annulation Reactions to Form Novel Polycyclic Frameworks

Annulation, or ring-forming reactions, can be used to construct a variety of other fused systems. By carefully choosing the nucleophile used to displace the C-2 chlorine, functionalities can be introduced that are capable of undergoing subsequent cyclization with the C-5 nitro group (after reduction) or other parts of the molecule. For example, reacting the C-2 position with a nucleophile containing a pendant reactive group can set the stage for an intramolecular cyclization to form novel tricyclic systems. The reactivity of the nitro and chloro groups provides multiple handles for designing such annulation strategies.

Modulating Reactivity through Substituent Effects

The reactivity of the this compound core is significantly influenced by the nature of the substituents introduced onto the pyrimidine ring. These substituents can exert both steric and electronic effects, which in turn dictate the outcomes of subsequent chemical reactions. A thorough understanding of these effects is paramount for the strategic design of synthetic routes and the successful derivatization of this important chemical intermediate.

Steric and Electronic Influences of Substituents on Reaction Outcomes

The pyrimidine ring in this compound is electron-deficient due to the presence of the two ring nitrogens and the strongly electron-withdrawing nitro group at the C5 position. This electron deficiency activates the chlorine atom at the C2 position and the isopropoxy group at the C4 position towards nucleophilic aromatic substitution (SNAr). The regioselectivity and rate of these substitution reactions are highly dependent on the steric bulk and electronic properties of the incoming nucleophile, as well as any existing substituents on the pyrimidine ring.

Electronic Influences:

Electron-donating groups (EDGs) on a nucleophile will increase its reactivity towards the electron-deficient pyrimidine ring. Conversely, electron-withdrawing groups (EWGs) on the nucleophile will decrease its reactivity. For instance, in the synthesis of analogues of the anaplastic lymphoma kinase (ALK) inhibitor, ceritinib (B560025) (LDK378), various substituted anilines are reacted with this compound. The nucleophilicity of the aniline nitrogen is modulated by the substituents on the phenyl ring. Anilines bearing EDGs such as alkyl or alkoxy groups react more readily, while those with EWGs like nitro or sulfonyl groups require more forcing conditions or exhibit lower yields.

The nitro group at the C5 position of the pyrimidine ring plays a crucial role in stabilizing the negatively charged Meisenheimer intermediate formed during the SNAr reaction, thereby facilitating the substitution.

Steric Influences:

The steric hindrance of both the nucleophile and the substituents on the pyrimidine ring can significantly impact the reaction outcome. Bulky nucleophiles may react more slowly or not at all, particularly if the position of attack is sterically hindered. For example, the isopropoxy group at C4, while being a potential leaving group, is sterically more demanding than the chloro group at C2. This difference can contribute to the selective substitution of the chloro group.

In the synthesis of ceritinib and its derivatives, the choice of the aniline substituent also introduces steric considerations. Ortho-substituted anilines, for instance, may exhibit slower reaction rates compared to their para- or meta-substituted counterparts due to the steric clash between the ortho-substituent and the pyrimidine ring during the formation of the transition state.

The interplay of these steric and electronic effects is critical in directing the regioselectivity of the derivatization.

Interactive Data Table: Influence of Substituents on the Derivatization of this compound

| Nucleophile (Substituted Aniline) | Substituent(s) | Electronic Effect of Substituent(s) | Steric Hindrance | Expected Reaction Outcome |

| Aniline | None | Neutral | Low | Moderate reactivity, substitution at C2. |

| p-Toluidine | 4-Methyl | Electron-donating | Low | Increased reactivity compared to aniline. |

| p-Anisidine | 4-Methoxy | Electron-donating | Low | Increased reactivity. |

| p-Nitroaniline | 4-Nitro | Electron-withdrawing | Low | Decreased reactivity. |

| 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline | 2-Isopropoxy, 5-Methyl, 4-Piperidinyl | Electron-donating | High (due to ortho-isopropoxy and piperidinyl) | Reactivity is a balance of strong electronic activation and significant steric hindrance. |

| 2-(Isopropylsulfonyl)aniline | 2-Isopropylsulfonyl | Electron-withdrawing | Moderate (due to ortho-sulfonyl) | Decreased reactivity due to both electronic and steric effects. |

Design of New Functional Groups for Further Chemical Transformations

The initial derivatization of this compound is often a prelude to more complex molecular architectures. The strategic introduction of new functional groups in the initial steps is crucial for enabling subsequent chemical transformations.

A key transformation in the synthesis of many bioactive molecules based on this scaffold is the reduction of the 5-nitro group to an amino group. This amino group can then be further functionalized, for example, by acylation, sulfonylation, or participation in cyclization reactions to form fused ring systems. The choice of reducing agent is critical to ensure chemoselectivity, preserving other functional groups within the molecule.

Furthermore, the substituents introduced via nucleophilic substitution can themselves be designed to contain reactive handles for subsequent reactions. For instance, a substituted aniline used in the initial SNAr reaction might contain an ester, a nitrile, or a protected alcohol or amine. These groups can then be unmasked or transformed in later synthetic steps.

The development of the ALK inhibitor ceritinib provides a salient example of this strategy. The synthesis involves a sequential SNAr reaction on a 2,4-dichloropyrimidine (B19661) derivative. While the starting material in this specific synthesis is not this compound, the principles of functional group design are directly transferable. In the synthesis of ceritinib, the piperidinyl moiety is introduced with a Boc-protecting group, which is later removed to allow for further functionalization if desired, or to ensure the desired physicochemical properties of the final molecule. Similarly, the isopropylsulfonyl group is a stable, designed feature that contributes to the biological activity of the final compound.

The design of these functional groups is therefore a multi-faceted process, considering not only the immediate reaction but also the downstream synthetic steps and the desired biological and physical properties of the final product.

Interactive Data Table: Design of Functional Groups for Subsequent Transformations

| Introduced Functional Group | Purpose / Subsequent Transformation | Example Reaction |

| 5-Nitro | Precursor to 5-amino group | Reduction (e.g., with Fe/NH4Cl, H2/Pd-C) |

| 5-Amino | Further functionalization | Acylation, sulfonylation, cyclization |

| Boc-protected piperidine | Introduction of a secondary amine | Deprotection (e.g., with TFA, HCl) |

| Isopropylsulfonyl | Stable, biologically active moiety | No further transformation intended. |

| Ester | Precursor to carboxylic acid or amide | Hydrolysis, amidation |

| Nitrile | Precursor to carboxylic acid, amine, or tetrazole | Hydrolysis, reduction, cycloaddition |

Strategic Applications As a Versatile Synthetic Intermediate in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The strategic placement of functional groups on the pyrimidine (B1678525) ring of 2-Chloro-4-isopropoxy-5-nitropyrimidine makes it an ideal starting point for creating diverse and complex molecular structures. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the nitro group at the 5-position can be reduced to an amine, offering a secondary point for chemical modification.

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The pyrimidine scaffold is a common feature in a vast array of therapeutic agents. Halogenated and nitrated pyrimidines, such as this compound, serve as crucial precursors for these molecules. The reactivity of the chloro group allows for its displacement by various nucleophiles, including amines, alcohols, and thiols, to introduce diverse side chains. Subsequently, the nitro group can be chemically reduced to an amino group, which can then be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems. This two-pronged reactivity is instrumental in developing new therapeutic agents. For instance, related chloronitropyridine and chloronitropyrimidine structures are recognized as important intermediates in the synthesis of compounds with potential applications as cardiotonic drugs, antiviral agents, and disinfectants. googleapis.com

Intermediate in the Development of Agrochemical Active Ingredients

The synthesis of modern agrochemicals, including herbicides, insecticides, and fungicides, frequently relies on heterocyclic intermediates. bldpharm.com The structural motifs present in this compound are valuable for creating new active ingredients in the agricultural sector. googleapis.com The pyrimidine core is a known toxophore in many commercial pesticides, and the ability to introduce various functional groups through the displacement of the chlorine and reduction of the nitro group allows for the fine-tuning of a molecule's biological activity, selectivity, and environmental profile. The general utility of chloronitropyridines as precursors in the pesticide industry underscores the potential of similarly functionalized pyrimidines.

Role in Kinase Inhibitor Research and Development

Protein kinases are a critical class of enzymes and a major focus of drug discovery, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding site of the enzyme. The pyrimidine ring is a well-established scaffold for this purpose.

Synthesis of Novel 2,4-Pyrimidinediamine Compounds as Kinase Inhibitors

The 2,4-pyrimidinediamine scaffold is a privileged structure in the design of potent kinase inhibitors. Starting from this compound, a synthetic route can be envisioned to access this important class of compounds. The initial step would involve a nucleophilic aromatic substitution reaction at the C4 position (displacing the isopropoxy group) or more commonly, starting from a dichlorinated pyrimidine and selectively substituting at C4 and then C2. In a related context, the anaplastic lymphoma kinase (ALK) inhibitor Ceritinib (B560025) (LDK378) is a 2,4-pyrimidinediamine derivative, highlighting the importance of this scaffold in modern cancer therapeutics. The synthesis of such complex molecules often begins with functionalized pyrimidine building blocks. For instance, a related compound, 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine, demonstrates the intricate structures that can be built from a pyrimidine core. The presence of the nitro group in this compound offers an additional handle for modification after the core 2,4-diamino structure has been established.

Derivatization for Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of a lead compound into a drug candidate. Intermediates like this compound are invaluable for SAR exploration. The reactive chlorine atom allows for the systematic introduction of a wide variety of substituents at the 2-position. By creating a series of analogues with different groups at this position and evaluating their inhibitory activity against a target enzyme, researchers can deduce which chemical features enhance potency and selectivity. The isopropoxy group at C4 and the nitro group at C5 can also be modified to probe other regions of the enzyme's binding pocket, providing a comprehensive understanding of the SAR. This systematic derivatization is key to developing highly potent and selective inhibitors.

Enabling Synthesis of Chemical Libraries

The creation of chemical libraries, which are large collections of diverse small molecules, is a cornerstone of modern drug discovery and high-throughput screening. The properties of this compound make it an excellent substrate for combinatorial chemistry and the synthesis of such libraries. Its defined points of reactivity allow for the parallel synthesis of hundreds or thousands of related compounds. By reacting the parent molecule with a diverse set of amines at the C2 position and then, for example, reducing the nitro group and reacting it with a diverse set of carboxylic acids, a large library of di-substituted pyrimidines can be rapidly generated. Screening these libraries against biological targets can quickly identify novel hit compounds for further development.

Generation of Structurally Diverse Pyrimidine Libraries for Drug Discovery

The utility of this compound as a synthetic intermediate is prominently demonstrated in its role in generating libraries of pyrimidine derivatives for drug discovery. The core principle lies in the selective displacement of the chloride at the 2-position by various nucleophiles, such as amines, thiols, or alcohols. This reaction introduces a point of diversity into the molecule. Subsequently, the nitro group at the 5-position can be reduced to an amine, which can then be further functionalized through acylation, sulfonylation, or other amine-related chemistries, introducing a second point of diversity.

This stepwise functionalization allows for the systematic construction of a large number of unique compounds from a single, common intermediate. For instance, the synthesis of the potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor LDK378 (Ceritinib) utilizes a related 2,4-diaminopyrimidine (B92962) scaffold, highlighting the importance of this class of intermediates in developing targeted cancer therapies. molaid.com The ability to readily introduce different substituents allows chemists to explore the structure-activity relationship (SAR) of a particular pharmacophore, fine-tuning the molecule's properties to enhance potency and selectivity or to improve its pharmacokinetic profile.

The following table illustrates the generation of a hypothetical library of compounds starting from this compound by reacting it with a selection of primary and secondary amines.

Table 1: Exemplar Pyrimidine Library Generation via Nucleophilic Aromatic Substitution

| Entry | Nucleophile (R-NH₂) | Resulting Compound Structure | Product Name |

|---|---|---|---|

| 1 | Aniline (B41778) | N-phenyl-4-isopropoxy-5-nitropyrimidin-2-amine | |

| 2 | Benzylamine | N-benzyl-4-isopropoxy-5-nitropyrimidin-2-amine | |

| 3 | Morpholine | 4-(4-isopropoxy-5-nitropyrimidin-2-yl)morpholine |

Application in Combinatorial Chemistry and High-Throughput Synthesis

Combinatorial chemistry and high-throughput synthesis are essential tools in modern drug discovery, enabling the rapid synthesis of thousands of compounds at a time. nih.govuomustansiriyah.edu.iq The predictable and robust reactivity of this compound makes it an ideal substrate for these automated platforms. chemrxiv.org Its application in this context involves parallel synthesis, where the starting pyrimidine is dispensed into an array of reaction vessels (typically a 96-well or 384-well microtiter plate), and a different reactant is added to each well. rsc.org

This approach allows for the creation of a large library of related compounds in a single, automated run. For example, a solution of this compound can be reacted with a library of diverse amines to generate a corresponding library of 2-amino-4-isopropoxy-5-nitropyrimidines. After a simple purification step, this new library can be subjected to a second reaction, such as the reduction of the nitro group followed by acylation with a library of carboxylic acids. This two-step sequence can theoretically generate a vast number of final products from a manageable number of starting materials.

The table below outlines a combinatorial matrix approach for generating a library from this compound. In this hypothetical example, the initial SNAr reaction with a set of amines is followed by reduction of the nitro group and subsequent acylation with a set of acyl chlorides.

Table 2: Combinatorial Synthesis Matrix Example

| Acyl Chloride 1 (e.g., Acetyl Chloride) | Acyl Chloride 2 (e.g., Benzoyl Chloride) | Acyl Chloride 3 (e.g., Cyclopropanecarbonyl chloride) | |

|---|---|---|---|

| Amine 1 (e.g., Aniline) | Product A1 | Product A2 | Product A3 |

| Amine 2 (e.g., Benzylamine) | Product B1 | Product B2 | Product B3 |

| Amine 3 (e.g., Morpholine) | Product C1 | Product C2 | Product C3 |

This strategy significantly accelerates the drug discovery process by providing a large and diverse set of molecules for high-throughput screening, where their biological activity against a specific target can be quickly assessed. uomustansiriyah.edu.iq

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Aniline |

| Benzylamine |

| Morpholine |

| Piperidine |

| N-phenyl-4-isopropoxy-5-nitropyrimidin-2-amine |

| N-benzyl-4-isopropoxy-5-nitropyrimidin-2-amine |

| 4-(4-isopropoxy-5-nitropyrimidin-2-yl)morpholine |

| 2-(piperidin-1-yl)-4-isopropoxy-5-nitropyrimidine |

| Acetyl Chloride |

| Benzoyl Chloride |

| Cyclopropanecarbonyl chloride |

Computational and Theoretical Investigations of 2 Chloro 4 Isopropoxy 5 Nitropyrimidine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical methods are employed to model the molecule's behavior at an electronic level, offering insights into its geometry, stability, and reactive sites.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the ground-state electronic structure and optimized geometry of molecules. nih.govrsc.org For 2-Chloro-4-isopropoxy-5-nitropyrimidine, DFT calculations, typically using functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are performed to predict its three-dimensional structure with high accuracy. researchgate.net

These calculations yield key geometrical parameters, including bond lengths, bond angles, and dihedral angles. The optimized structure reveals the spatial arrangement of the pyrimidine (B1678525) ring, the chloro, isopropoxy, and nitro substituents. Analysis of the vibrational frequencies, also obtained from DFT calculations, can confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies). This geometric and vibrational analysis is fundamental to understanding the molecule's stability and conformational preferences. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For pyrimidine derivatives, the distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack. In this compound, the LUMO is expected to be localized primarily on the pyrimidine ring, particularly on the carbon atoms bearing the chloro and nitro groups, indicating their susceptibility to nucleophilic attack. The HOMO-LUMO gap explains the charge transfer interactions that can occur within the molecule. nih.gov

From these orbital energies, global reactivity descriptors can be calculated to quantify chemical reactivity and stability. These include:

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (ELUMO - EHOMO) / 2.

Electronegativity (χ): The power of an atom to attract electrons, calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electronic charge from the environment, calculated as χ²/ (2η). A higher value indicates a greater capacity to act as an electrophile. nih.gov

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -8.01 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -3.12 |

| HOMO-LUMO Energy Gap | ΔE | 4.89 |

| Chemical Hardness | η | 2.445 |

| Electronegativity | χ | 5.565 |

| Electrophilicity Index | ω | 6.333 |

Note: Data presented is for a structurally similar compound, 2,4-dichloro-5-nitropyrimidine (B15318), to illustrate the typical values obtained from such calculations.

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution around a molecule. dergipark.org.tr They are plotted on the molecule's electron density surface, with colors indicating different potential values. Red typically signifies regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would show a significant positive potential (blue) around the C2 carbon atom, where the chlorine atom is attached. This is due to the strong electron-withdrawing effects of the adjacent nitrogen atoms in the ring and the nitro group, making this site the primary target for nucleophilic substitution. Conversely, regions of high negative potential (red) would be localized over the oxygen atoms of the nitro group and the isopropoxy group, indicating these are sites favorable for interaction with electrophiles or for hydrogen bonding. nih.govmdpi.com This analysis is invaluable for predicting intermolecular interactions and the regioselectivity of chemical reactions. mdpi.com

Reaction Mechanism Modeling and Kinetics

Computational modeling is essential for mapping out the detailed pathways of chemical reactions, identifying transition states, and calculating the energy barriers that govern reaction rates.

The primary reaction of interest for this compound is Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring is activated towards this reaction by the electron-withdrawing nitro group. Computational studies can elucidate the step-by-step mechanism of this process. researchgate.net

The generally accepted SNAr mechanism proceeds via a two-step, addition-elimination pathway. researchgate.net

Addition Step: A nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step.

Elimination Step: The leaving group (chloride ion) is expelled, restoring the aromaticity of the pyrimidine ring and forming the final product.

Computational models can locate the transition state for the formation of the Meisenheimer complex and calculate its activation energy (energy barrier). wuxiapptec.com A lower energy barrier corresponds to a faster reaction. For instance, studies on the related 6-alkoxy-4-chloro-5-nitropyrimidine have shown that the formation of a key Meisenheimer complex is crucial in determining the reaction outcome. chemrxiv.org Quantum mechanical calculations can objectively evaluate the energy barriers for substitution at different positions on the ring, explaining the observed regioselectivity. wuxiapptec.com

Solvents can have a profound impact on reaction rates and mechanisms, particularly for reactions involving charged intermediates like the Meisenheimer complex. researchgate.net The stabilization of this charged species by a polar solvent can significantly lower the activation energy of the rate-determining step, thereby accelerating the reaction. nih.gov

To account for these effects computationally, continuum solvation models such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are widely used. researchgate.net These models simulate the bulk solvent as a continuous dielectric medium that surrounds the solute molecule. By incorporating these models into DFT calculations, it is possible to compute reaction pathways and energy barriers in different solvents, providing a more realistic picture of the reaction kinetics. nih.govrsc.org The choice of model can be important, with SMD often being preferred for calculating electronic states in solution. researchgate.net This approach allows for a theoretical investigation of how solvent polarity and hydrogen-bonding capabilities influence the SNAr reaction of this compound.

Prediction of Reaction Outcomes and Regioselectivity

Computational chemistry offers powerful tools for predicting how and where a molecule like this compound will react. rsc.orgrsc.org These predictions are crucial for planning synthetic routes and understanding potential metabolic pathways. Methodologies range from quantum chemical calculations to machine learning models. researchgate.netnih.gov

Quantum Chemical Calculations: Quantum chemical calculations can determine the electron distribution within the molecule, highlighting sites susceptible to nucleophilic or electrophilic attack. nih.govx-mol.net For this compound, the primary reactive sites are the carbon atoms of the pyrimidine ring and the carbon atom bonded to the chlorine.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is an excellent leaving group. The pyrimidine ring is electron-deficient, a characteristic enhanced by the strongly electron-withdrawing nitro group at C5. This makes the C2 and C6 positions particularly electrophilic and thus susceptible to attack by nucleophiles. Computational models would likely predict that SNAr reactions are highly favored, with nucleophiles readily displacing the chloride. The isopropoxy group at C4, being an electron-donating group, slightly deactivates the C4 position for nucleophilic attack but activates the ring for electrophilic attack, although the latter is generally disfavored due to the nitro group.

Regioselectivity: The regioselectivity of a reaction is determined by the relative activation energies for attack at different positions. chemrxiv.org By calculating the transition state energies for a nucleophile attacking C2 versus C6, a precise prediction of the major product can be made. nih.gov The molecular electrostatic potential (MEP) map would visualize the electron-poor (blue) regions, indicating the most likely sites for nucleophilic attack. For this molecule, the most positive potential is expected at the C2 and C6 positions.

Machine Learning Models: Modern approaches also utilize machine learning, trained on large datasets of known reactions, to predict outcomes for new substrates. nih.gov A model trained on reactions of substituted pyrimidines could rapidly and reliably predict the regioselectivity of various transformations involving this compound. nih.govoptibrium.com

Table 1: Predicted Regioselectivity of Reactions for this compound

| Reaction Type | Predicted Primary Reactive Site(s) | Computational Rationale | Expected Product Type |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | C2 (Carbon bearing Chlorine) | Highly electron-deficient ring due to nitro group; Chlorine is a good leaving group. Lowest unoccupied molecular orbital (LUMO) likely centered here. | Substitution of Chlorine with Nucleophile (e.g., amine, alkoxide) |

| Reduction of Nitro Group | C5-NO2 | Standard reactivity of aromatic nitro groups. | 5-amino-2-chloro-4-isopropoxypyrimidine |

| Electrophilic Aromatic Substitution | Unlikely | The pyrimidine ring is strongly deactivated by the nitro group and the ring nitrogen atoms. | N/A under standard conditions |

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to study the physical movements and preferred shapes of molecules over time. nih.gov For this compound, these methods would provide insight into the molecule's flexibility, particularly concerning the isopropoxy substituent.

Conformational Preferences: The primary source of conformational flexibility in this molecule is the rotation around the C4-O and O-CH bonds of the isopropoxy group. While the pyrimidine ring itself is largely planar, the isopropyl group can adopt various orientations relative to it. rsc.orgacs.org

Steric Hindrance: Conformational analysis would seek to identify the lowest energy conformers by calculating the potential energy as a function of dihedral angles. nih.govnih.gov Steric clashes between the methyl groups of the isopropoxy substituent and the adjacent nitro group at C5 or the ring nitrogen at N3 would lead to higher energy conformations. Computational studies on similar heteroaromatic ethers suggest a strong preference for conformations that minimize lone pair repulsion and steric hindrance. researchgate.net

Molecular Dynamics Simulations: An MD simulation would model the atomic movements of the molecule in a simulated environment (e.g., in a solvent like water or methanol) over a period of nanoseconds or microseconds. tandfonline.com This provides a dynamic picture of its behavior.

Solvent Effects: MD simulations can reveal how interactions with solvent molecules influence the conformational preferences of the isopropoxy group.

Vibrational Modes: The simulation data can be analyzed to determine the principal modes of vibration, offering a theoretical counterpart to experimental infrared and Raman spectroscopy.

Intermolecular Interactions: In a simulated condensed phase, MD can predict how molecules of this compound might pack together in a solid state or interact with biological macromolecules.

Table 2: Parameters for a Hypothetical Molecular Dynamics Study

| Parameter | Description and Purpose | Expected Outcome for this compound |

|---|---|---|

| Force Field | A set of equations and parameters to calculate the potential energy of the system. | Selection of a suitable force field (e.g., AMBER, CHARMM) that accurately models substituted heterocycles. |

| Solvent Model | Explicit (e.g., TIP3P water) or implicit solvent models to simulate environmental effects. | Analysis of how solvent polarity affects the orientation of the polar nitro and isopropoxy groups. |

| Simulation Time | The duration of the simulation (e.g., 100 ns). | Observation of multiple conformational transitions of the isopropoxy group to ensure thorough sampling of conformational space. |

| Analysis Metrics | Root Mean Square Deviation (RMSD), Radius of Gyration, Radial Distribution Functions. | Quantification of molecular stability, compactness, and interactions with solvent molecules over time. |

Virtual Screening and Ligand Design for Target-Oriented Synthesis

The 2-chloro-5-nitropyrimidine (B88076) scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. researchgate.net As such, this compound represents an excellent starting point for virtual screening and the design of compound libraries for discovering new drugs. nih.govresearchgate.netmdpi.com

Scaffold for Library Synthesis: The reactive chlorine at the C2 position is an ideal handle for synthetic modification. A large virtual library of compounds can be generated in silico by replacing the chlorine with a diverse set of chemical fragments (e.g., amines, thiols, phenols). This creates a collection of related molecules with varied physicochemical properties for computational testing. nih.gov

Virtual Screening Workflow: Virtual screening involves computationally docking a library of compounds into the binding site of a protein target to predict their binding affinity and pose. researchgate.net

Library Generation: A virtual library is created based on the this compound scaffold.

Target Selection: A protein of interest (e.g., a kinase, protease) with a known 3D structure is chosen. Pyrimidine derivatives are well-known kinase inhibitors. acs.orgnih.gov

Molecular Docking: Each compound in the virtual library is computationally "docked" into the active site of the target protein. Docking algorithms score the poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. nih.govnih.gov

Hit Identification: Compounds with the best docking scores (lowest binding energy) are identified as "hits" and prioritized for actual chemical synthesis and biological testing.

The isopropoxy and nitro groups of the core scaffold would play key roles in orienting the molecule within a binding pocket and forming specific interactions that contribute to binding affinity.

Table 3: Hypothetical Virtual Screening Workflow

| Step | Description | Application to the Scaffold |

|---|---|---|

| 1. Scaffold Preparation | Generate a 3D model of this compound. | Energy minimization of the starting compound using quantum chemical methods. |

| 2. Virtual Library Enumeration | Replace the C2-chloro group with a diverse set of virtual fragments (e.g., from a fragment library like ZINC). | Creation of a virtual library of thousands of novel pyrimidine derivatives. researchgate.net |

| 3. Target-Based Docking | Dock the entire library against a chosen protein target (e.g., Epidermal Growth Factor Receptor, EGFR). | Prediction of binding energies and identification of key interactions (e.g., hydrogen bonds with the nitro group or pyrimidine nitrogens). |

| 4. Post-Docking Filtration | Filter hits based on docking scores, predicted ADME (Absorption, Distribution, Metabolism, Excretion) properties, and drug-likeness rules. | Selection of a small, prioritized set of virtual hits with high predicted affinity and favorable drug-like properties for synthesis. nih.gov |

Structural Characterization and Advanced Spectroscopic Analysis of 2 Chloro 4 Isopropoxy 5 Nitropyrimidine and Its Derivatives

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and elucidating the structure of novel compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of a compound's elemental composition. The molecular formula of 2-Chloro-4-isopropoxy-5-nitropyrimidine is C₇H₈ClN₃O₃. molaid.com HRMS analysis is used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

The precise measurement afforded by HRMS is critical for distinguishing between compounds that may have the same nominal mass but different elemental formulas, thus providing a high degree of confidence in the compound's identity.

Table 1: Exact Mass Determination of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₈ClN₃O₃ |

| Calculated Monoisotopic Mass | 217.02542 u |

| Nominal Mass | 217 u |

Note: The calculated monoisotopic mass is based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

Fragmentation Pattern Analysis for Structural Confirmation

In addition to determining the molecular weight, mass spectrometry, particularly when coupled with fragmentation techniques (MS/MS), offers deep structural insights. The fragmentation pattern of a molecule is unique and serves as a fingerprint for its structure. For this compound, fragmentation is induced after ionization, and the resulting fragment ions are analyzed.

The fragmentation pathways can be predicted based on the strengths of chemical bonds and the stability of the resulting fragments. Common fragmentation patterns for nitroaromatic compounds often involve the loss of the nitro group (NO₂) or parts of it. nih.govyoutube.com Cleavage of the ether bond and loss of the isopropyl group are also expected fragmentation pathways for this molecule. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion (Structure) | Fragmentation Pathway | Predicted m/z |

|---|---|---|

| [M - NO₂]⁺ | Loss of the nitro group | 171.04 |

| [M - OCH(CH₃)₂]⁺ | Cleavage of the C-O ether bond | 158.98 |

| [M - CH(CH₃)₂]⁺ | Loss of the isopropyl group | 174.00 |

| [M - NO₂ - C₃H₆]⁺ | Loss of nitro group followed by propene loss from isopropoxy group | 129.00 |

Note: The m/z values are calculated for the most abundant isotopes.

Vibrational Spectroscopy

Vibrational spectroscopy explores the interaction of electromagnetic radiation with the vibrational and rotational energy states of a molecule. It is a key method for identifying the functional groups present in a compound. smu.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Both Infrared (IR) and Raman spectroscopy provide information about a molecule's vibrational modes, but they are based on different physical principles and have different selection rules. youtube.com Together, they provide a more complete picture of the vibrational structure. The analysis of a closely related compound, 2,4-dichloro-5-nitropyrimidine (B15318), provides insight into the expected spectral features. nih.gov

Key functional groups in this compound each have characteristic absorption or scattering frequencies.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| NO₂ Group | Asymmetric Stretching | 1520 - 1560 |

| Symmetric Stretching | 1340 - 1370 | |

| Pyrimidine (B1678525) Ring | C=N, C=C Stretching | 1450 - 1600 |

| Ring Breathing/Deformation | 800 - 1000 | |

| C-O-C (Ether) | Asymmetric Stretching | 1200 - 1280 |

| Symmetric Stretching | 1020 - 1080 | |